![molecular formula C15H15N3O4 B4116906 N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea](/img/structure/B4116906.png)
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea
Overview
Description
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea, also known as MNMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNMU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has shown potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea is not fully understood, but it has been suggested that N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the inhibition of inflammation. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to induce cell cycle arrest and DNA damage in cancer cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to increase the expression of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been reported to exhibit low toxicity and high selectivity towards cancer cells. However, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea research, including the development of novel N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea derivatives with improved solubility and bioavailability. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can also be further investigated for its potential applications in other fields, such as drug discovery and materials science. Additionally, the mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can be further elucidated to provide insights into its therapeutic potential.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-6-7-13(14(8-10)18(20)21)17-15(19)16-11-4-3-5-12(9-11)22-2/h3-9H,1-2H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFVSFXNGOCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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